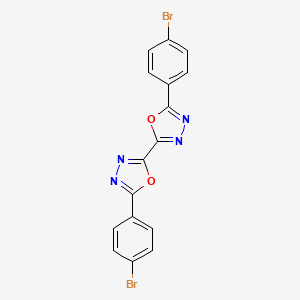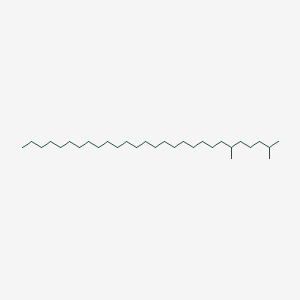
1,2,3,6,7,8-Hexabromodibenzo-p-dioxin
Vue d'ensemble
Description
1,2,3,6,7,8-Hexabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin It is a persistent organic pollutant known for its high toxicity and environmental persistence
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,6,7,8-Hexabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzo-p-dioxin molecule.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and environmental concerns. it can be produced as a byproduct during the manufacture of brominated flame retardants and other brominated organic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6,7,8-Hexabromodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated dibenzo-p-dioxin derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated dibenzo-p-dioxin compounds.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Brominated dibenzo-p-dioxin derivatives.
Reduction: Less brominated dibenzo-p-dioxin compounds.
Substitution: Substituted dibenzo-p-dioxin derivatives with different functional groups.
Applications De Recherche Scientifique
1,2,3,6,7,8-Hexabromodibenzo-p-dioxin is primarily used in scientific research to study the environmental and health effects of brominated dioxins. It serves as a model compound for understanding the behavior, toxicity, and degradation of brominated dioxins in the environment. Additionally, it is used in analytical chemistry for the development and validation of methods for detecting and quantifying brominated dioxins in environmental samples.
Mécanisme D'action
The toxic effects of 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism, oxidative stress, and inflammation. This can result in a range of toxic effects, including carcinogenicity, immunotoxicity, and endocrine disruption.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,7,8,9-Hexabromodibenzo-p-dioxin: Another brominated dibenzo-p-dioxin with similar toxicological properties.
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: A chlorinated analogue with similar structure but different halogen atoms.
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin: A brominated dibenzo-p-dioxin with bromine atoms at different positions.
Uniqueness
1,2,3,6,7,8-Hexabromodibenzo-p-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its high bromine content makes it more hydrophobic and less prone to degradation compared to less brominated or chlorinated analogues.
Propriétés
IUPAC Name |
1,2,3,6,7,8-hexabromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJJFBHAYBGEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=CC(=C(C(=C3O2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073794 | |
| Record name | 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110999-45-6 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,6,7,8-hexabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


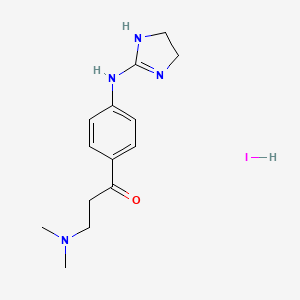

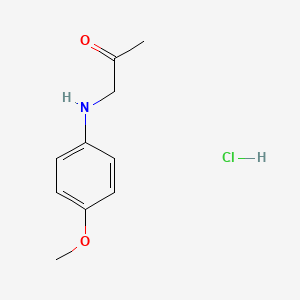

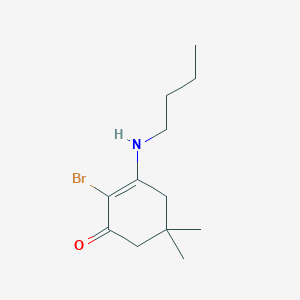


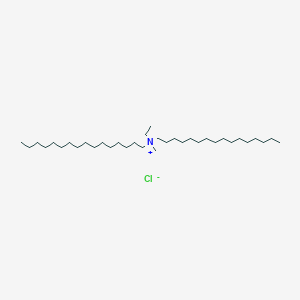

![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
